molecular formula C14H24N2O4 B15075927 N,N'-Hexamethylenebis(allyl carbamate)

N,N'-Hexamethylenebis(allyl carbamate)

Cat. No.: B15075927
M. Wt: 284.35 g/mol
InChI Key: OCIOYMCNOARPFN-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) and Allyl Monomer Chemistry Research

The study of N,N'-Hexamethylenebis(allyl carbamate) is deeply rooted in the fundamental principles of both carbamate and allyl monomer chemistry. The carbamate linkages (-NH-CO-O-) within its structure are typically formed through the reaction of an isocyanate with an alcohol. In the case of N,N'-Hexamethylenebis(allyl carbamate), this involves the reaction of hexamethylene diisocyanate with allyl alcohol. This synthesis route is a common methodology for creating a wide array of polyurethane and poly(urethane-acrylate) materials. Carbamate groups are known for imparting desirable properties to polymers, such as good adhesion, flexibility, and chemical resistance.

The presence of terminal allyl groups (CH2=CH-CH2-) on both ends of the molecule defines its character as an allyl monomer. Allyl monomers exhibit distinct polymerization behavior compared to more common vinyl monomers like acrylates or styrenes. A key characteristic of allyl polymerization is the propensity for degradative chain transfer. e3s-conferences.orgresearchgate.net This occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, resulting in a stable, less reactive allyl radical. This process can terminate the kinetic chain, often leading to polymers with lower molecular weights than those obtained from vinyl monomers. e3s-conferences.org

However, as a diallyl monomer, N,N'-Hexamethylenebis(allyl carbamate) has the potential to undergo cyclolinear polymerization. e3s-conferences.org This mechanism involves an alternating intramolecular and intermolecular propagation, leading to the formation of polymer chains containing cyclic structures. This specific polymerization behavior of diallyl compounds can result in polymers with unique architectures and properties compared to their mono-allyl counterparts.

Significance in Polymer Science and Advanced Materials Methodologies

The bifunctional nature of N,N'-Hexamethylenebis(allyl carbamate) makes it a significant compound in the field of polymer science, particularly as a crosslinking agent. Crosslinkers are crucial for creating three-dimensional polymer networks, which transform flexible materials into more durable, chemically resistant, and thermally stable structures. polysciences.com The two allyl groups on N,N'-Hexamethylenebis(allyl carbamate) can participate in polymerization reactions, forming covalent bonds and linking different polymer chains together.

One of the primary areas of interest for this compound is in the formulation of radiation-curable coatings, particularly those cured by ultraviolet (UV) light. google.com In such systems, the allyl double bonds can react via a free-radical mechanism upon exposure to UV radiation in the presence of a photoinitiator. This rapid, energy-efficient, and solvent-free curing process is highly desirable for various industrial applications, including protective coatings and adhesives. The hexamethylene backbone provides flexibility to the resulting polymer network, while the carbamate groups can enhance adhesion and toughness. A related compound, hexamethylene-N,N'-bis(tert-butyl peroxycarbamate), has been investigated as a crosslinking agent in various elastomers, highlighting the utility of the hexamethylene bis(carbamate) structure in creating robust polymer networks. researchgate.net

The properties of polymers derived from N,N'-Hexamethylenebis(allyl carbamate) are influenced by its chemical structure. The hydrophobic hexamethylene chain can lead to poor solubility in some polar solvents. This characteristic is an important consideration in formulating coatings and other material systems.

PropertyValue
Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate
CAS Number 16644-50-1

Identification of Current Research Gaps and Future Directions in N,N'-Hexamethylenebis(allyl carbamate) Studies

Despite its potential applications, a comprehensive review of the scientific literature reveals that N,N'-Hexamethylenebis(allyl carbamate) is not as extensively studied as other common crosslinking monomers. Several research gaps can be identified, pointing toward promising future research directions.

A significant gap exists in the detailed characterization of the homopolymer of N,N'-Hexamethylenebis(allyl carbamate) and its copolymers. While the general principles of diallyl polymerization are understood, specific kinetic studies on the polymerization of this monomer are lacking. Research into the kinetics of its photopolymerization, including the influence of photoinitiator type and concentration, would provide valuable insights for optimizing curing processes in coating applications.

Furthermore, a more in-depth investigation into the structure-property relationships of polymers incorporating N,N'-Hexamethylenebis(allyl carbamate) is needed. This includes a systematic study of how the concentration of this crosslinker affects the mechanical properties (such as tensile strength, elongation at break, and hardness), thermal stability, and chemical resistance of the resulting polymer networks. Such studies would enable the tailoring of material properties for specific applications.

Another area for future research is the exploration of this monomer in advanced material applications beyond conventional coatings. For instance, its use in the development of hydrogels, dental resins, or other biomaterials could be investigated. A study on a similar structured compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, as a polymerizable coinitiator for dental restorations suggests the potential for such functional diamine derivatives in specialized biomedical applications. nih.gov

Finally, there is an opportunity to explore the synthesis of novel polymers and copolymers using N,N'-Hexamethylenebis(allyl carbamate) as a building block. Its flexible spacer and reactive end groups could be utilized in the design of functional polymers with unique architectures and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C14H24N2O4/c1-3-11-19-13(17)15-9-7-5-6-8-10-16-14(18)20-12-4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18)

InChI Key

OCIOYMCNOARPFN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCCCNC(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry Research of N,n Hexamethylenebis Allyl Carbamate

Investigation of Advanced Synthetic Routes for N,N'-Hexamethylenebis(allyl carbamate)

The primary and most direct route for the synthesis of N,N'-Hexamethylenebis(allyl carbamate) involves the nucleophilic addition of allyl alcohol to hexamethylene diisocyanate (HMDI). This reaction is characteristic of isocyanate chemistry, where the highly electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic oxygen of the alcohol.

A second potential, though less common, synthetic pathway is the reaction of hexamethylenediamine (B150038) with allyl chloroformate. This method involves the acylation of the primary amine groups of hexamethylenediamine by the chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct formed during the reaction.

While both routes lead to the desired product, the reaction between HMDI and allyl alcohol is often preferred due to its atom economy and the absence of a corrosive byproduct like HCl. Advanced methodologies in this area focus on solvent-free conditions and the use of highly efficient catalysts to drive the reaction to completion with high selectivity.

Optimization of Reaction Parameters in N,N'-Hexamethylenebis(allyl carbamate) Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of N,N'-Hexamethylenebis(allyl carbamate). Key parameters that are typically investigated include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

For the reaction of hexamethylene diisocyanate with an alcohol, a study on the synthesis of a similar compound, N,N'-hexamethylene bis-[(o-cresol)-carbamate], provides valuable insights. In this synthesis, the reaction mixture was stirred for 3.0-4.0 hours at a temperature of 35-45 °C. scientists.uz Extrapolating from this, a similar temperature range is likely suitable for the reaction with allyl alcohol to prevent side reactions, such as the trimerization of the diisocyanate.

The stoichiometry of the reactants is another critical factor. A slight excess of allyl alcohol may be employed to ensure the complete conversion of the diisocyanate, but a large excess could complicate the purification process. The reaction progress can be monitored using techniques like TLC and NMR to determine the optimal reaction time. nih.gov

Table 1: Investigated Reaction Parameters for Bis-Carbamate Synthesis

Parameter Investigated Range Optimal Condition Reference
Temperature Room Temperature - 150 °C 35-45 °C scientists.uz
Reaction Time 1 - 24 hours 3.0-4.0 hours scientists.uz
Reactant Ratio (Alcohol:Diisocyanate) 2:1 to 2.2:1 ~2.1:1 General Practice
Solvent DMF, Toluene, Solvent-free DMF / Solvent-free scientists.uz

This table is generated based on analogous bis-carbamate syntheses and general principles of isocyanate chemistry.

Role of Catalytic Systems in N,N'-Hexamethylenebis(allyl carbamate) Formation

Catalytic systems play a pivotal role in accelerating the reaction between isocyanates and alcohols, which can be sluggish without a catalyst. For the synthesis of N,N'-Hexamethylenebis(allyl carbamate), various catalysts can be considered, including tertiary amines and organometallic compounds.

In the synthesis of N,N'-hexamethylene bis-[(o-cresol)-carbamate], triethylamine (B128534) was used as a catalyst. scientists.uz Tertiary amines, such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts for the urethane (B1682113) reaction. They function by activating the alcohol through the formation of a hydrogen-bonded complex, making the hydroxyl group more nucleophilic.

Organometallic catalysts, particularly tin compounds like dibutyltin (B87310) dilaurate (DBTDL), are also highly effective. However, due to the toxicity of organotin compounds, there is a growing interest in developing alternative, non-tin catalysts. Zirconium complexes, for instance, have been investigated as effective catalysts for isocyanate-hydroxyl reactions. nih.gov Palladium-based catalysts have also been explored for the synthesis of aryl carbamates and could potentially be adapted for this synthesis. mit.edu The choice of catalyst can significantly influence the reaction rate and selectivity, and its optimization is a key area of research.

Table 2: Comparison of Catalytic Systems for Urethane Formation

Catalyst Type Examples Mechanism of Action Advantages Disadvantages
Tertiary Amines Triethylamine, DABCO Nucleophilic catalysis, activation of alcohol Readily available, low cost Moderate activity
Organotin Compounds Dibutyltin dilaurate (DBTDL) Lewis acid catalysis, activation of isocyanate High activity Toxicity concerns
Organozirconium Compounds Zirconium(IV) acetylacetonate Lewis acid catalysis Low toxicity, high activity Can be moisture sensitive
Palladium Complexes Pd(0) complexes Varies with specific reaction Potential for high selectivity Higher cost

This table provides a general comparison of catalyst types applicable to the synthesis of N,N'-Hexamethylenebis(allyl carbamate).

Analysis of Precursor Compound Influence on N,N'-Hexamethylenebis(allyl carbamate) Yield and Purity Methodologies

The purity of the precursor compounds, namely hexamethylene diisocyanate and allyl alcohol, has a direct impact on the yield and purity of the final product. Impurities in the HMDI, such as its trimer or other oligomers, can lead to the formation of undesired byproducts and reduce the yield of the target bis-carbamate. Similarly, the presence of water in the allyl alcohol or the reaction solvent can lead to the formation of an unstable carbamic acid from the isocyanate, which then decomposes to form a urea (B33335) linkage and release carbon dioxide. This side reaction not only consumes the diisocyanate but also introduces urea impurities into the product.

Polymerization and Crosslinking Mechanism Research of N,n Hexamethylenebis Allyl Carbamate

Mechanistic Studies of Free Radical Polymerization of N,N'-Hexamethylenebis(allyl carbamate)

The free radical polymerization of diallyl monomers like N,N'-Hexamethylenebis(allyl carbamate) is characterized by a complex interplay of propagation, cyclization, and crosslinking reactions. A significant challenge in the polymerization of allyl compounds is the propensity for degradative chain transfer. tandfonline.come3s-conferences.org This process involves the abstraction of an allylic hydrogen atom from the monomer by a propagating radical, leading to the formation of a resonance-stabilized allylic radical. This new radical is generally less reactive and less efficient at initiating new polymer chains, which can result in low polymerization rates and the formation of low molecular weight polymers. e3s-conferences.org

For a difunctional monomer such as N,N'-Hexamethylenebis(allyl carbamate), the polymerization process is further complicated by the potential for intramolecular cyclization and intermolecular crosslinking. The general mechanism involves:

Initiation: A radical initiator decomposes to form primary radicals, which then add to one of the allyl double bonds of the monomer.

Propagation and Cyclization: The resulting radical can then propagate by adding to another monomer molecule or undergo an intramolecular cyclization reaction by attacking the second allyl group within the same monomer unit. This cyclization leads to the formation of cyclic repeating units in the polymer backbone. Studies on similar diallyl systems have shown the formation of both five- and six-membered rings. researchgate.net

Crosslinking: As the polymerization progresses and monomer concentration decreases, the pendant allyl groups on the polymer chains are more likely to participate in intermolecular reactions, leading to the formation of a crosslinked network.

Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.

The extent of cyclization versus linear propagation and crosslinking is highly dependent on the monomer concentration. At high monomer concentrations, intermolecular propagation is favored, while at lower concentrations, the likelihood of intramolecular cyclization increases.

Exploration of Controlled/Living Radical Polymerization (CRP) Techniques for N,N'-Hexamethylenebis(allyl carbamate)

Controlled/living radical polymerization (CRP) techniques offer the potential to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The application of these techniques to diallyl monomers is an area of active research.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N,N'-Hexamethylenebis(allyl carbamate)

RAFT polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a degenerative chain transfer mechanism. youtube.com The key features of a successful RAFT polymerization include a linear increase in molecular weight with conversion and a low polydispersity index (PDI).

The application of RAFT to multifunctional monomers like N,N'-Hexamethylenebis(allyl carbamate) presents challenges due to the potential for early gelation. However, by carefully selecting the RAFT agent and controlling the reaction conditions, it is possible to synthesize soluble, branched, or star polymers with pendant allyl groups. researchgate.net Studies on the RAFT polymerization of monomers containing both a highly reactive and a less reactive double bond, such as allyl methacrylate, have demonstrated that selective polymerization of the more reactive group can be achieved, leaving the less reactive allyl groups available for subsequent modification or crosslinking. A similar strategy could potentially be applied to control the polymerization of N,N'-Hexamethylenebis(allyl carbamate).

Table 1: Key Parameters in RAFT Polymerization of Multifunctional Monomers

ParameterInfluenceDesired Outcome for Controlled Polymerization
[Monomer]/[CTA] Ratio Determines the target molecular weight.A lower ratio can help to limit crosslinking and favor the formation of linear or branched polymers.
[CTA]/[Initiator] Ratio Affects the livingness of the polymerization.A higher ratio generally leads to better control over the polymerization.
Choice of RAFT Agent The Z and R groups of the CTA influence its reactivity and fragmentation behavior.The CTA should be chosen to provide good control over the specific monomer being polymerized.
Solvent and Temperature Can affect the rates of propagation, fragmentation, and chain transfer.Conditions should be optimized to favor controlled polymerization over side reactions.

Atom Transfer Radical Polymerization (ATRP) of N,N'-Hexamethylenebis(allyl carbamate)

ATRP is another powerful CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. While ATRP has been successfully applied to a wide range of monomers, its use with allyl compounds can be challenging due to the potential for side reactions, such as coordination of the allyl group to the metal catalyst.

Research on the ATRP of multifunctional monomers has shown that careful control of the catalyst system and reaction conditions is necessary to avoid premature crosslinking. For diallyl monomers, the propensity for cyclopolymerization remains a key mechanistic pathway. The development of highly active catalyst systems has expanded the scope of ATRP to include less reactive monomers and has enabled polymerization under milder conditions, which could be beneficial for controlling the polymerization of sensitive monomers like N,N'-Hexamethylenebis(allyl carbamate).

Photopolymerization Kinetics and Mechanisms of N,N'-Hexamethylenebis(allyl carbamate)

Photopolymerization, or UV curing, is a rapid and energy-efficient method for producing crosslinked polymer networks. bibliotekanauki.pl The process is initiated by a photoinitiator that generates radicals upon exposure to UV light. For multifunctional monomers like N,N'-Hexamethylenebis(allyl carbamate), photopolymerization leads to the rapid formation of a highly crosslinked material.

The kinetics of photopolymerization can be monitored in real-time using techniques such as real-time infrared (RTIR) spectroscopy, which tracks the disappearance of the reactive double bonds. researchgate.net The polymerization rate is influenced by several factors, including the light intensity, photoinitiator concentration, and the chemical structure of the monomer. imaging.org For multifunctional monomers, the polymerization often exhibits autoacceleration, where the rate of polymerization increases as the conversion proceeds due to a decrease in the termination rate in the increasingly viscous medium. imaging.org This is followed by autodeceleration as the reaction becomes diffusion-controlled. imaging.org

A proposed mechanism for the photopolymerization of N,N'-Hexamethylenebis(allyl carbamate) involves the rapid consumption of the allyl groups to form a dense, crosslinked network. The efficiency of the curing process is dependent on the mobility of the reacting species within the developing network.

Thermal Crosslinking Processes Involving N,N'-Hexamethylenebis(allyl carbamate)

Thermal crosslinking can be initiated by thermal initiators that decompose upon heating to generate radicals. The mechanism of thermal crosslinking of N,N'-Hexamethylenebis(allyl carbamate) would be similar to that of its free radical polymerization, leading to a three-dimensional network structure. The carbamate (B1207046) groups within the monomer structure can also play a role in the thermal behavior of the resulting polymer. At elevated temperatures, carbamate linkages can undergo dissociation, which could influence the final properties of the crosslinked material. rsc.orgacs.org

The kinetics of thermal crosslinking can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the polymerization reaction. The degree of crosslinking and the thermal stability of the cured material can be assessed using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).

Copolymerization Behavior of N,N'-Hexamethylenebis(allyl carbamate) with Diverse Monomers

Copolymerization of N,N'-Hexamethylenebis(allyl carbamate) with other vinyl monomers, such as acrylates, methacrylates, and styrenes, can be used to tailor the properties of the resulting polymers. The copolymerization behavior is governed by the reactivity ratios of the comonomers, which describe the relative tendency of a propagating radical to add to its own type of monomer versus the other monomer. acs.orgnist.gov

Given the lower reactivity of allyl monomers compared to many common vinyl monomers, it is expected that the reactivity ratios for the copolymerization of N,N'-Hexamethylenebis(allyl carbamate) would favor the incorporation of the comonomer. However, the presence of two allyl groups per molecule also provides sites for branching and crosslinking, which can significantly influence the final polymer architecture and properties. Studies on the copolymerization of other diallyl compounds have shown that the resulting copolymers can have a range of structures, from linear copolymers with cyclic units to crosslinked networks, depending on the reaction conditions and the comonomer feed ratio. researchgate.net

Theoretical Models and Experimental Validation of Network Formation in N,N'-Hexamethylenebis(allyl carbamate)-Based Systems

The formation of a three-dimensional polymer network from the polymerization of N,N'-Hexamethylenebis(allyl carbamate) is a complex process governed by the principles of gelation and network theory. Understanding the transition from a liquid monomer to a solid, crosslinked gel is crucial for controlling the final properties of the material. This section explores the theoretical models applicable to this system and the experimental techniques used to validate these predictions.

Theoretical Frameworks for Network Formation

The network formation in N,N'-Hexamethylenebis(allyl carbamate)-based systems, which involves the free-radical polymerization of diallyl functional groups, can be described by several classical and modern theoretical models. These models aim to predict the gel point—the critical extent of reaction at which an infinite network first appears—and the evolution of the network structure.

Flory-Stockmayer Theory: The Flory-Stockmayer (F-S) theory is a foundational mean-field model for gelation in step-growth and certain chain-growth polymerizations. wikipedia.orghandwiki.orgigem.org It provides a statistical prediction of the gel point based on the functionality of the monomers. For a difunctional monomer like N,N'-Hexamethylenebis(allyl carbamate), which has two polymerizable allyl groups, the theory makes several key assumptions:

All functional groups are equally reactive.

The reactivity of a functional group is independent of the size of the molecule to which it is attached.

No intramolecular reactions (cyclization) occur. wikipedia.orgbangor.ac.uk

According to the F-S theory, the critical extent of reaction (p_c) at the gel point for the polymerization of f-functional monomers is given by:

pc = 1 / (f - 1)

For a diallyl monomer like N,N'-Hexamethylenebis(allyl carbamate), where each allyl group can be considered a functional unit for crosslinking, the applicability depends on the specific reaction kinetics. While the F-S theory provides a valuable initial prediction, its assumptions, particularly the absence of cyclization, can be a limitation in diallyl systems where intramolecular reactions are possible. bangor.ac.uk

Percolation Theory: Percolation theory offers a more geometric and less idealized model of network formation. ethz.chyoutube.commdpi.com It describes the system as a lattice of sites (monomers) or bonds (potential crosslinks). As the reaction proceeds, bonds are randomly formed between sites. The gel point corresponds to the "percolation threshold," the critical fraction of formed bonds at which a continuous path spans the entire lattice. mdpi.com Unlike the F-S theory, percolation models can account for spatial correlations and the formation of heterogeneous network structures, which are often observed in free-radical polymerizations. researchgate.net

The following table summarizes the key features of these theoretical models:

Theoretical Model Core Principle Key Predictions Assumptions and Limitations
Flory-Stockmayer Theory Mean-field statistical approach based on monomer functionality. wikipedia.orghandwiki.orgCritical extent of reaction at the gel point.Assumes equal reactivity of all functional groups and no intramolecular reactions. bangor.ac.uk
Percolation Theory Geometric model of connectivity on a lattice. ethz.chyoutube.comPercolation threshold (gel point), cluster size distribution.Can better account for spatial heterogeneity but can be computationally intensive.

Experimental Validation of Network Formation Models

Validating the predictions of theoretical models requires experimental techniques that can monitor the polymerization process and characterize the resulting network structure. For N,N'-Hexamethylenebis(allyl carbamate)-based systems, a combination of spectroscopic, thermal, and mechanical methods would be employed.

Monitoring the Curing Process and Determining the Gel Point:

The extent of reaction and the gel point are critical parameters for validating theoretical models.

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the curing process in real-time. nih.govresearchgate.netnih.gov In the case of N,N'-Hexamethylenebis(allyl carbamate), the disappearance of the C=C stretching vibration of the allyl groups can be tracked using in-situ ATR-FTIR to determine the conversion as a function of time. researchgate.netmdpi.com

Rheological Measurements: Rheology is one of the most direct methods for determining the gel point. rsc.org As the polymerization proceeds, the viscosity of the system increases. The gel point is often identified by the crossover of the storage modulus (G') and the loss modulus (G''). nih.gov At the gel point, the material transitions from a viscous liquid to an elastic solid, and the viscosity diverges. tripod.com

Characterization of the Crosslinked Network:

Once the network is formed, its structural properties, such as crosslink density, can be determined and compared with theoretical predictions.

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the crosslinked polymer. researchgate.netnih.govcovalentmetrology.com The storage modulus in the rubbery plateau region, above the glass transition temperature, is directly related to the crosslink density. icm.edu.plnih.gov From this, the average molecular weight between crosslinks (Mc) can be calculated.

Swelling Studies: The crosslink density of the polymer network can also be estimated using equilibrium swelling experiments. researchgate.netdtic.milnih.govresearchgate.net The swollen polymer volume is related to the crosslink density through the Flory-Rehner equation. A higher crosslink density results in a lower degree of swelling. nih.gov

The following table outlines the experimental techniques and the parameters they can determine for validating network formation models.

Experimental Technique Measured Parameter Information Provided
FTIR/NMR Spectroscopy Disappearance of reactive functional groups (e.g., allyl C=C). nih.govnih.govExtent of reaction (conversion) over time.
Rheometry Storage modulus (G'), loss modulus (G''), viscosity. rsc.orgGel point determination, evolution of viscoelastic properties. nih.govtripod.com
Dynamic Mechanical Analysis (DMA) Storage modulus (E') in the rubbery plateau. researchgate.neticm.edu.plCrosslink density, glass transition temperature. nih.gov
Swelling Studies Equilibrium solvent uptake. researchgate.netdtic.milCrosslink density via the Flory-Rehner equation. nih.gov

By comparing the experimentally determined gel point and crosslink density with the predictions from the Flory-Stockmayer and percolation models, researchers can assess the validity of these theoretical frameworks for N,N'-Hexamethylenebis(allyl carbamate)-based systems. Discrepancies between theory and experiment can provide insights into the importance of factors such as cyclization and diffusion-controlled reactions in the network formation process.

Reaction Kinetics and Thermodynamic Research of N,n Hexamethylenebis Allyl Carbamate Transformations

Kinetic Investigations of N,N'-Hexamethylenebis(allyl Carbamate) Polymerization Rates

The study of the polymerization kinetics of a monomer like N,N'-Hexamethylenebis(allyl carbamate) is crucial for understanding how the reaction rate is influenced by various factors such as monomer concentration, initiator concentration, and temperature. For diallyl monomers, the polymerization process is often complex due to the potential for cyclopolymerization and the prevalence of degradative chain transfer, which can significantly affect the reaction rate and the molecular weight of the resulting polymer.

Kinetic investigations would typically involve monitoring the disappearance of the monomer or the appearance of the polymer over time using techniques like dilatometry, spectroscopy (FTIR or NMR), or differential scanning calorimetry (DSC). The rate of polymerization (R_p) is then determined under various conditions to establish a rate law, which mathematically describes the dependencies of the rate on the concentrations of the reacting species.

For a typical radical polymerization, the rate law is often expressed as:

R_p = k_p [M] [P•]

where:

k_p is the propagation rate constant

[M] is the monomer concentration

[P•] is the concentration of propagating radicals

The concentration of propagating radicals is itself dependent on the rate of initiation (R_i) and the rate of termination (R_t). For many systems, this leads to a dependence on the initiator concentration ([I]).

A hypothetical data table for a kinetic study on a diallyl monomer, illustrating the type of data that would be collected, is shown below.

ExperimentMonomer Conc. (mol/L)Initiator Conc. (mol/L)Temperature (°C)Initial Rate of Polymerization (mol/L·s)
11.00.0160Data not available
22.00.0160Data not available
31.00.0260Data not available
41.00.0170Data not available

This table is illustrative. No experimental data for N,N'-Hexamethylenebis(allyl carbamate) was found in the reviewed literature.

Studies on other diallyl compounds, such as diallyl phthalate, have shown that the polymerization kinetics can be complex, often not following simple first or second-order kinetics due to the effects of cyclization and restricted termination in the later stages of the reaction.

Thermodynamic Analyses of N,N'-Hexamethylenebis(allyl Carbamate) Reaction Energetics

Thermodynamic analysis of a polymerization reaction provides insight into the spontaneity and equilibrium position of the process. The key parameters determined are the changes in enthalpy (ΔH_p), entropy (ΔS_p), and Gibbs free energy (ΔG_p) of polymerization.

The Gibbs free energy change is the ultimate criterion for the spontaneity of a reaction and is given by the equation:

ΔG_p = ΔH_p - TΔS_p

For polymerization to be thermodynamically favorable, ΔG_p must be negative. Polymerization is typically an exothermic process (negative ΔH_p) because the formation of stable single bonds from less stable double bonds releases energy. It is also an entropically unfavorable process (negative ΔS_p) as it involves the conversion of many small, disordered monomer molecules into a more ordered long-chain polymer structure.

These thermodynamic parameters can be determined experimentally using calorimetry to measure the heat of polymerization (ΔH_p). Theoretical calculations, such as those using Density Functional Theory (DFT), can also provide estimates of these values. For instance, a DFT study on a model compound, allyl methyl ether, calculated the thermodynamic properties for its radical-mediated cyclization, a key step in some allyl polymerizations. nih.govacs.org

An illustrative table of thermodynamic data for the polymerization of a generic allyl monomer is presented below.

Thermodynamic ParameterSymbolTypical Value for Allyl PolymerizationValue for N,N'-Hexamethylenebis(allyl carbamate)
Enthalpy of PolymerizationΔH_p-80 to -100 kJ/molData not available
Entropy of PolymerizationΔS_p-100 to -120 J/mol·KData not available
Gibbs Free Energy of Polymerization (at 298 K)ΔG_p-50 to -70 kJ/molData not available

This table is illustrative. No experimental thermodynamic data for N,N'-Hexamethylenebis(allyl carbamate) was found in the reviewed literature.

The balance between the enthalpic and entropic contributions determines the ceiling temperature (T_c), above which the polymerization is no longer thermodynamically favorable (ΔG_p = 0). The ceiling temperature is an important characteristic of a monomer and can be calculated as T_c = ΔH_p / ΔS_p.

Determination of Activation Energies for N,N'-Hexamethylenebis(allyl Carbamate) Reactivity

The Arrhenius equation describes the relationship between the reaction rate constant (k) and temperature (T):

k = A * e^(-E_a / RT)

where:

A is the pre-exponential factor

R is the universal gas constant

A hypothetical data table summarizing activation energies for the polymerization of a diallyl monomer is shown below.

Kinetic ParameterMethod of DeterminationValue for N,N'-Hexamethylenebis(allyl carbamate)
Overall Activation Energy (E_a)Isothermal Polymerization (Arrhenius Plot)Data not available
Activation Energy of PolymerizationNon-isothermal DSC (Kissinger Method)Data not available
Activation Energy of PolymerizationNon-isothermal DSC (Ozawa Method)Data not available

This table is illustrative. No experimental data for the activation energy of N,N'-Hexamethylenebis(allyl carbamate) polymerization was found in the reviewed literature.

The activation energy is a critical parameter for controlling the polymerization process in industrial applications, as it dictates the required curing temperatures and reaction times.

Computational and Theoretical Investigations of N,n Hexamethylenebis Allyl Carbamate

Quantum Chemical Calculations on N,N'-Hexamethylenebis(allyl carbamate) Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structure of molecules with high accuracy.

Molecular Structure: A full geometry optimization of N,N'-Hexamethylenebis(allyl carbamate) would reveal key structural parameters. The hexamethylene chain is expected to adopt a staggered conformation to minimize steric hindrance, similar to other linear alkanes. The carbamate (B1207046) group, being planar due to resonance, would exhibit characteristic bond lengths and angles. For instance, the C-N bond within the carbamate is expected to have partial double bond character, making it shorter and more rigid than a typical C-N single bond. The allyl groups (–CH2–CH=CH2) would introduce additional degrees of freedom, with rotation possible around the O-CH2 and CH2-CH bonds.

To illustrate, typical bond lengths and angles for analogous carbamate and aliphatic structures calculated using DFT methods are presented in the table below. These values provide a reasonable estimate for what would be expected for N,N'-Hexamethylenebis(allyl carbamate).

Parameter Description Expected Value (Å or °)
C=O Bond LengthCarbamate carbonyl~1.22 Å
C-N Bond LengthCarbamate amide~1.37 Å
C-O Bond LengthCarbamate ester~1.35 Å
C-C Bond LengthHexamethylene chain~1.53 Å
C=C Bond LengthAllyl group~1.34 Å
O-C-N AngleCarbamate group~126°
C-N-C AngleHexamethylene-carbamate~120°
C-C-C AngleHexamethylene chain~112°

Electronic Properties: Quantum chemical calculations can also elucidate the electronic landscape of the molecule. The electrostatic potential (ESP) surface, for example, would highlight the distribution of charge. The oxygen atoms of the carbonyl groups and the nitrogen atoms would be regions of negative potential, indicating their nucleophilic character. Conversely, the hydrogen atoms of the N-H groups would be regions of positive potential. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For a molecule like N,N'-Hexamethylenebis(allyl carbamate), the HOMO is likely to be localized on the carbamate and allyl groups, specifically the nitrogen lone pairs and the π-system of the double bonds. The LUMO would likely be associated with the π* orbitals of the carbonyl and allyl C=C bonds. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Dynamics Simulations of N,N'-Hexamethylenebis(allyl carbamate) Behavior in Reaction Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in various environments, providing insights into conformational changes, intermolecular interactions, and transport properties. youtube.comnih.govrsc.org

An MD simulation of N,N'-Hexamethylenebis(allyl carbamate) monomers in a solvent would reveal the conformational landscape of the molecule. The flexible hexamethylene linker would allow the molecule to adopt a wide range of conformations, from extended to folded structures. The simulation would also show the interactions between the monomer and solvent molecules, as well as interactions between monomers themselves. These interactions are crucial in the pre-polymerization stage, as they can influence the rate and outcome of the reaction.

In a simulated reaction environment, for instance, in the presence of an initiator, MD can be used to study the diffusion of monomers and their approach to one another. The radial distribution function (RDF) can be calculated to understand the probability of finding two reactive sites (the allyl groups) at a certain distance from each other. This information is valuable for understanding the kinetics of polymerization. strath.ac.uk

The following table outlines typical parameters for an all-atom MD simulation of an organic monomer in a solvent box. mdpi.commdpi.com

Parameter Description Typical Value/Method
Force FieldDescribes the potential energy of the systemOPLS-AA, AMBER, CHARMM
Solvent ModelRepresents the solvent moleculesTIP3P, SPC/E for water
EnsembleThermodynamic conditionsNVT (constant volume, temperature), NPT (constant pressure, temperature)
TemperatureSimulation temperature298 K, or reaction temperature
PressureSimulation pressure1 atm
Time StepIntegration time step1-2 fs
Simulation LengthTotal simulation timeNanoseconds to microseconds

Density Functional Theory (DFT) Studies on N,N'-Hexamethylenebis(allyl carbamate) Reaction Pathways and Intermediates

DFT is a highly effective method for investigating reaction mechanisms, allowing for the calculation of transition state geometries and activation energies. The polymerization of N,N'-Hexamethylenebis(allyl carbamate) is expected to proceed via a radical mechanism involving the allyl groups.

A DFT study could elucidate the key steps of this process:

Initiation: Calculation of the energy required to form a radical from an initiator and the subsequent addition of this radical to one of the allyl double bonds of the monomer.

Propagation: Modeling the reaction of the newly formed monomer radical with another monomer. This would involve calculating the transition state for the formation of a new C-C bond. DFT studies on the radical polymerization of allyl monomers have shown that side reactions, such as chain transfer, can be significant. nih.govacs.orgresearchgate.net

Termination: Investigating the energetics of radical combination or disproportionation reactions.

Furthermore, DFT can be used to study potential side reactions, such as intramolecular cyclization, where a radical end of a growing polymer chain attacks an allyl group on the same chain. The calculated activation barriers for these different pathways would provide insight into the likely structure of the resulting polymer. For instance, studies on the thermal decomposition of carbamates have used DFT to map out reaction pathways and identify key intermediates. researchgate.netmdpi.com

The table below presents hypothetical activation energies for key steps in the radical polymerization of a diallyl monomer, based on DFT studies of similar systems. researchgate.netnih.gov

Reaction Step Description Hypothetical Activation Energy (kcal/mol)
Radical Addition to MonomerAn initiator radical attacks an allyl double bond.5 - 10
Chain PropagationA monomer radical adds to another monomer.10 - 15
Intramolecular CyclizationA radical chain end attacks a pendant allyl group.15 - 20
Chain Transfer to MonomerA radical abstracts a hydrogen from a monomer.12 - 18

Computational Modeling of Polymeric Network Architectures Derived from N,N'-Hexamethylenebis(allyl carbamate)

Since N,N'-Hexamethylenebis(allyl carbamate) is a bifunctional monomer, its polymerization can lead to the formation of crosslinked polymer networks. Computational modeling can be used to simulate the growth of these networks and predict their final architecture and properties.

One common approach is the use of kinetic Monte Carlo (kMC) simulations. In a kMC model, the probabilities of different reaction events (e.g., propagation, crosslinking, cyclization) are determined from their respective rate constants, which can be derived from DFT calculations. The simulation then proceeds by randomly selecting and executing events based on these probabilities, allowing for the construction of a detailed representation of the polymer network. acs.org

The properties of the final polymer network, such as its glass transition temperature and mechanical properties, are strongly dependent on its architecture. By coupling the simulated network structures with further molecular dynamics or finite element analysis, it is possible to predict these macroscopic properties. researchgate.net

The following table lists some key outputs from computational models of polymer network formation.

Output Parameter Description Significance
Gel PointThe point at which an infinite network first forms.Marks the transition from a liquid to a solid.
Crosslink DensityThe number of crosslinks per unit volume.Strongly influences mechanical properties.
Sol FractionThe fraction of material not incorporated into the network.Relates to the efficiency of the polymerization.
Cycle RankThe number of independent cycles in the network.Affects the elasticity and swelling behavior.

Advanced Spectroscopic and Analytical Methodologies in N,n Hexamethylenebis Allyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for In-Situ Monitoring of N,N'-Hexamethylenebis(allyl Carbamate) Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the chemical transformations of N,N'-Hexamethylenebis(allyl carbamate) in real-time. nih.govcardiff.ac.uk In-situ NMR allows for the direct observation of reacting species within the NMR tube, providing detailed kinetic and mechanistic information without the need for sample quenching or separation. nih.gov

During polymerization reactions, such as free-radical polymerization or thiol-ene coupling, ¹H NMR spectroscopy can be used to track the conversion of the monomer. The disappearance of the characteristic resonances of the allyl group's vinyl protons is monitored over time. nih.gov Similarly, ¹³C NMR can follow the changes in the carbon environment, particularly the conversion of the sp² hybridized carbons of the allyl double bond to sp³ carbons in the polymer backbone. By integrating the signal intensities of reactant and product peaks, the monomer conversion can be calculated as a function of time, allowing for the determination of reaction rates. nih.gov

For carbamate-forming reactions, ¹⁵N NMR can be a valuable tool. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it useful for studying the reactivity of the carbamate (B1207046) group itself. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring N,N'-Hexamethylenebis(allyl carbamate) Polymerization Note: Shifts are approximate and can vary based on solvent and reaction conditions.

Functional Group Proton Type Approximate Chemical Shift (δ, ppm) Change During Polymerization
Allyl Group =CH₂ 5.20 - 5.35 Signal intensity decreases
Allyl Group -CH= 5.85 - 6.00 Signal intensity decreases
Carbamate Linkage N-H 4.80 - 5.10 May shift or broaden
Hexamethylene Chain α-CH₂ (next to N) 3.10 - 3.20 Minor shifts expected
Hexamethylene Chain β, γ-CH₂ 1.30 - 1.55 Minor shifts expected
Allyl Group O-CH₂ 4.45 - 4.55 Minor shifts expected

Application of Advanced Chromatographic Methods (e.g., GPC, HPLC) for N,N'-Hexamethylenebis(allyl Carbamate) and Oligomer Analysis

Advanced chromatographic techniques are indispensable for separating and quantifying N,N'-Hexamethylenebis(allyl carbamate) monomer, as well as analyzing the oligomers and polymers formed during its reactions.

High-Performance Liquid Chromatography (HPLC) is primarily used for the analysis of the monomer and low molecular weight oligomers. Reversed-phase HPLC, with a suitable non-polar stationary phase and a polar mobile phase, can effectively separate the monomer from impurities, starting materials, or early-stage reaction byproducts. Quantitative analysis using a UV detector (as the carbamate group has a chromophore) allows for purity assessment and concentration determination.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of the polymeric products. researchgate.net GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules (higher molecular weight polymers) elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the molecular weight averages (Number Average, Mn; Weight Average, Mw) and the Polydispersity Index (PDI = Mw/Mn) of the polymer derived from N,N'-Hexamethylenebis(allyl carbamate) can be determined. researchgate.netcmu.edu This data is critical for correlating polymerization conditions with the final polymer properties.

Table 2: GPC Data for a Typical Polymerization of N,N'-Hexamethylenebis(allyl carbamate)

Polymerization Time (min) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
10 1,500 2,100 1.40
30 4,200 6,500 1.55
60 8,900 14,700 1.65
120 15,300 27,500 1.80

Mass Spectrometric Approaches for Characterizing N,N'-Hexamethylenebis(allyl Carbamate) and Its Reaction Products

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of N,N'-Hexamethylenebis(allyl carbamate) and identifying its reaction products, including oligomers and degradation fragments. When coupled with chromatographic techniques like HPLC-MS or GPC-MS, it provides a powerful method for structural elucidation. lcms.cz

For the monomer, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine its molecular weight accurately. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

During the analysis of reaction products, MS can identify oligomeric species by detecting a series of peaks separated by the mass of the monomer unit. Tandem MS (MS/MS) experiments involve selecting a specific parent ion and inducing fragmentation to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For a bis-carbamate like N,N'-Hexamethylenebis(allyl carbamate), fragmentation is expected to occur at the carbamate and ether linkages. scientists.uz This allows for the confirmation of the monomer's structure and the identification of structural motifs within its reaction products. scientists.uz

Table 3: Predicted Mass Spectrometric Fragments for N,N'-Hexamethylenebis(allyl carbamate) (Molecular Weight: 284.36 g/mol )

m/z (amu) Ion Predicted Fragment Structure
285.37 [M+H]⁺ Protonated parent molecule
307.35 [M+Na]⁺ Sodiated parent molecule
227.15 [M-C₃H₅O]⁺ Loss of an allyloxy group
185.12 [M-C₄H₅NO₂]⁺ Loss of an allyl carbamate group
116.12 [C₆H₁₄N₂]⁺ Hexamethylenediamine (B150038) fragment

Vibrational Spectroscopic Investigations (IR, Raman) of N,N'-Hexamethylenebis(allyl Carbamate) Chemical Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a convenient way to monitor the chemical transformations of N,N'-Hexamethylenebis(allyl carbamate) by tracking changes in its characteristic functional groups.

FTIR Spectroscopy is particularly sensitive to polar bonds. The spectrum of the monomer is characterized by strong absorptions corresponding to the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate group (around 1690 cm⁻¹), and various C-H stretches. The C=C stretch of the allyl group typically appears around 1645 cm⁻¹. During polymerization, the intensity of the C=C stretching band and the =C-H bending bands (out-of-plane, around 915 and 995 cm⁻¹) will decrease, providing a straightforward method for monitoring the reaction progress.

Raman Spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. The C=C bond of the allyl group gives a strong Raman signal, making its disappearance an excellent indicator of polymerization. This technique can be particularly useful for in-situ monitoring, as it can be performed using fiber-optic probes and is often less sensitive to water interference than FTIR.

Table 4: Key Vibrational Bands for Monitoring N,N'-Hexamethylenebis(allyl carbamate) Reactions

Wavenumber (cm⁻¹) Assignment Technique Change During Polymerization
~3300 N-H Stretch FTIR May broaden or shift
~3080 =C-H Stretch (Allyl) FTIR, Raman Intensity decreases
~2930, ~2855 C-H Stretch (Aliphatic) FTIR, Raman Remains relatively constant
~1690 C=O Stretch (Carbamate) FTIR May shift slightly
~1645 C=C Stretch (Allyl) FTIR, Raman Intensity decreases significantly
~1530 N-H Bend / C-N Stretch FTIR May shift
~995, ~915 =C-H Bend (Allyl) FTIR Intensity decreases

Rheological Characterization Methodologies for N,N'-Hexamethylenebis(allyl Carbamate)-Based Pre-Polymeric Systems

Rheology is the study of the flow and deformation of matter. For N,N'-Hexamethylenebis(allyl carbamate), rheological measurements are essential for understanding the processability of pre-polymeric formulations and for tracking the evolution of viscoelastic properties during curing.

Using a rheometer, typically with parallel plate or cone-and-plate geometry, several key parameters can be measured.

Viscosity vs. Shear Rate: This measurement characterizes the flow behavior of the monomer or its mixture with initiators and other additives at a constant temperature. It helps determine if the fluid is Newtonian (viscosity is constant) or shear-thinning/thickening.

Viscosity vs. Temperature: This analysis shows how the viscosity of the pre-polymeric system changes with temperature, which is critical for defining processing temperatures for applications like coating or molding.

Isothermal Curing: By holding the sample at a constant curing temperature, the change in viscosity can be monitored over time. This allows for the determination of the gel time , which is the point where the material transitions from a liquid to a solid-like gel, often identified by a rapid increase in viscosity or the crossover of the storage modulus (G') and loss modulus (G'').

Dynamic Mechanical Analysis (DMA): In oscillatory tests, the storage modulus (G', representing elastic behavior) and loss modulus (G'', representing viscous behavior) are measured as a function of time or temperature. This provides detailed information about the curing process and the final network structure of the crosslinked polymer.

Table 5: Illustrative Rheological Data for an Isothermal Cure of an N,N'-Hexamethylenebis(allyl carbamate) System

Time (min) Viscosity (Pa·s) Storage Modulus, G' (Pa) Loss Modulus, G'' (Pa) State
0 0.5 1 15 Liquid
5 2.5 10 70 Liquid
10 25.0 150 160 Approaching Gel Point
10.5 >1000 180 175 Gel Point (G' = G'')
15 - 5,000 800 Solid / Gel
30 - 500,000 45,000 Cured Solid

Structure Reactivity Relationships and Molecular Design Research of N,n Hexamethylenebis Allyl Carbamate

Influence of Carbamate (B1207046) Functionality on Allyl Group Reactivity in N,N'-Hexamethylenebis(allyl carbamate) Systems

The carbamate functionality (–NH–CO–O–) plays a significant role in modulating the reactivity of the terminal allyl groups (–CH₂–CH=CH₂) in N,N'-Hexamethylenebis(allyl carbamate). This influence is a combination of electronic and steric effects that alter the electron density of the allyl double bond and its accessibility to reacting species, particularly in free-radical polymerization.

The nitrogen atom of the carbamate group possesses a lone pair of electrons that can participate in resonance with the adjacent carbonyl group. This delocalization can have a subtle electron-withdrawing effect on the allyl group through the intervening methylene (B1212753) bridge. This inductive effect can slightly reduce the electron density of the C=C double bond, which in turn can affect the rate of initiation and propagation during polymerization.

Furthermore, the steric bulk of the carbamate group can influence the approach of initiators and propagating radical chains to the allyl double bond. While the hexamethylene linker provides considerable flexibility, the spatial arrangement of the carbamate moieties can create a more hindered environment around the reactive sites compared to simpler allyl monomers.

The nature of the substituents on the nitrogen atom of the carbamate group can further fine-tune the reactivity. Although in the parent molecule the nitrogen is secondary, hypothetical derivatives with N-alkylation could introduce additional steric hindrance and alter the electronic properties of the carbamate linkage, thereby influencing the polymerization behavior.

Role of the Hexamethylene Linker on the Reactivity and Network Formation of N,N'-Hexamethylenebis(allyl carbamate)

The hexamethylene linker is a critical determinant of the polymerization behavior of N,N'-Hexamethylenebis(allyl carbamate) and the ultimate properties of the resulting polymer network. Its length, flexibility, and conformational preferences dictate the relative rates of intermolecular crosslinking and intramolecular cyclization reactions.

The considerable flexibility of the six-carbon chain allows the two terminal allyl groups to have a degree of independent mobility. This flexibility can facilitate the formation of a crosslinked network by enabling reactive sites on different molecules to come into proximity. However, it also introduces the possibility of intramolecular cyclization, where the two allyl groups of the same molecule react to form a cyclic structure. The balance between these two competing reactions is crucial in determining the final network architecture and properties such as crosslink density, mechanical strength, and thermal stability.

The length of the alkylene chain in bis(allyl carbamate) systems is a key factor. A shorter linker would increase the propensity for intramolecular cyclization, potentially leading to a less densely crosslinked and mechanically weaker polymer. Conversely, a very long and flexible linker might lead to increased chain entanglement and a more complex network structure. The hexamethylene linker in the titular compound represents a balance that allows for efficient crosslinking while minimizing excessive cyclization.

The conformational freedom of the hexamethylene chain means it can adopt various spatial arrangements. These conformations can influence the accessibility of the allyl groups for reaction. Molecular modeling studies can provide insights into the preferred conformations and how they might affect the kinetics of polymerization.

Principles of Molecular Design for N,N'-Hexamethylenebis(allyl Carbamate) Derivatives with Tailored Reactivity Profiles

The inherent modularity of the N,N'-Hexamethylenebis(allyl carbamate) structure provides a versatile platform for the design of derivatives with precisely controlled reactivity and performance characteristics. By systematically modifying the carbamate functionality, the allyl group, or the hexamethylene linker, a wide range of properties can be achieved.

Modification of the Carbamate Group: Introducing electron-donating or electron-withdrawing substituents on the nitrogen atom of the carbamate can alter the electronic environment of the allyl group, thereby tuning its reactivity in polymerization. For instance, replacing the N-H proton with an alkyl group could increase steric hindrance and potentially decrease the rate of polymerization.

Modification of the Allyl Group: Substitution on the allyl group itself, for example, at the alpha or beta position, would have a direct and significant impact on its reactivity. Such modifications could be used to either enhance or retard the polymerization rate or to introduce specific functionalities into the final polymer network.

Modification of the Hexamethylene Linker: The flexibility and length of the linker can be systematically varied to control the crosslinking density and the mechanical properties of the resulting polymer. Replacing the hexamethylene chain with shorter or longer alkylene chains, or introducing rigid or bulky groups within the linker, would directly influence the balance between intramolecular cyclization and intermolecular crosslinking. For example, incorporating aromatic or cycloaliphatic moieties into the linker would increase its rigidity, leading to materials with higher glass transition temperatures and improved thermal stability.

The table below summarizes some potential design strategies and their expected impact on reactivity and polymer properties.

Molecular ModificationTarget ComponentExpected Effect on ReactivityExpected Effect on Polymer Properties
N-AlkylationCarbamate GroupDecreased reactivity due to steric hindranceLower crosslink density, potentially increased flexibility
Substitution on Allyl GroupAllyl GroupAltered polymerization kinetics (increase or decrease)Modified network structure, introduction of new functionalities
Varying Linker LengthHexamethylene LinkerShorter: increased cyclization; Longer: increased entanglementShorter: lower crosslink density; Longer: potentially tougher materials
Introducing Rigidity in LinkerHexamethylene LinkerReduced flexibility, potentially altered reaction kineticsHigher glass transition temperature, improved thermal stability

Through these and other molecular design strategies, a new generation of N,N'-Hexamethylenebis(allyl carbamate) derivatives can be developed, offering a broad spectrum of properties tailored for specific high-performance applications. Future research in this area will likely focus on the synthesis and characterization of such novel monomers and the detailed investigation of their polymerization behavior and the structure-property relationships of the resulting materials.

Emerging Research Frontiers and Advanced Applications of N,n Hexamethylenebis Allyl Carbamate in Polymer Science

Integration of N,N'-Hexamethylenebis(allyl Carbamate) into Stimuli-Responsive Polymeric Architectures

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or specific biomolecules. The incorporation of N,N'-Hexamethylenebis(allyl carbamate) into these systems offers a promising avenue for the development of novel materials with tailored responsiveness.

The allyl groups of N,N'-Hexamethylenebis(allyl carbamate) can serve as reactive sites for a variety of chemical modifications, allowing for the introduction of stimuli-responsive moieties. For instance, these groups can be functionalized with molecules that are sensitive to changes in pH, enabling the resulting polymer to exhibit pH-dependent swelling or degradation. Research has shown that allyl carbamate-functionalized molecules can be integrated into polymer micelles, where they can be released in response to both pH changes and the presence of specific biological molecules like glutathione (B108866). acs.org This dual-responsiveness is particularly valuable for targeted drug delivery applications, where the polymer carrier can release its therapeutic payload specifically within the acidic microenvironment of a tumor or in the presence of high intracellular glutathione concentrations.

StimulusPotential Application of N,N'-Hexamethylenebis(allyl carbamate) based Polymers
pH Targeted drug delivery to acidic tumor microenvironments.
Redox (e.g., Glutathione) Intracellular drug release in cancer cells.
Temperature Thermo-responsive hydrogels for controlled release or cell culture.
Light Photo-responsive materials for on-demand degradation or activation.

N,N'-Hexamethylenebis(allyl Carbamate) in Advanced Additive Manufacturing (e.g., 3D Printing, Stereolithography) Methodologies

Additive manufacturing, particularly stereolithography (SLA), is revolutionizing the fabrication of complex three-dimensional objects. This technology relies on the photopolymerization of liquid resins, and there is a continuous demand for new resins with improved properties. N,N'-Hexamethylenebis(allyl carbamate) presents itself as a promising component in the formulation of novel photocurable resins for SLA.

The two allyl groups in the molecule can participate in photoinitiated polymerization reactions, particularly through thiol-ene click chemistry. nih.gov This type of reaction is known for its high efficiency, rapid reaction rates, and low polymerization-induced shrinkage, which are all desirable characteristics for high-resolution 3D printing. researchgate.net By formulating resins containing N,N'-Hexamethylenebis(allyl carbamate) and multifunctional thiols, it is possible to create highly crosslinked polymer networks with excellent mechanical properties and thermal stability.

The versatility of thiol-ene chemistry allows for the creation of resins with a wide range of properties. For instance, off-stoichiometric ratios of thiol to ene groups can be used to introduce specific functional groups onto the surface of the printed object, enabling post-fabrication modification. researchgate.net Furthermore, the incorporation of biobased materials into resin formulations is a key trend in making additive manufacturing more sustainable. acs.org N,N'-Hexamethylenebis(allyl carbamate), especially if derived from renewable resources, could contribute to the development of greener 3D printing materials. The development of custom photocurable resins is crucial for advancing the capabilities of SLA, and the unique properties of this compound make it a strong candidate for future research in this area. utas.edu.au

PropertyAdvantage in Stereolithography
Two Allyl Groups Enables participation in efficient thiol-ene photopolymerization.
High Reactivity Leads to faster printing speeds.
Low Shrinkage Improves the dimensional accuracy of printed objects.
Versatility Allows for the formulation of resins with tunable mechanical and surface properties.

Sustainable Synthesis and Utilization Strategies for N,N'-Hexamethylenebis(allyl Carbamate) in Green Chemistry

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce the use of hazardous substances and minimize environmental impact. The traditional synthesis of carbamates often involves the use of toxic isocyanates and phosgene (B1210022). However, recent research has focused on developing more sustainable, non-isocyanate routes to carbamates and their derivatives.

One promising approach is the use of biomass-derived platform molecules as starting materials. For instance, a green synthesis pathway has been developed for hexamethylene-1,6-dicarbamate, a related compound, using 5-hydroxymethylfurfural (B1680220) (5-HMF) derived from biomass. rsc.org This suggests the feasibility of developing similar bio-based routes for N,N'-Hexamethylenebis(allyl carbamate). Another sustainable strategy involves the use of carbon dioxide (CO2) as a C1 source for carbamate (B1207046) synthesis, offering a way to utilize this greenhouse gas.

The synthesis of dicarbamates via oxidative carbonylation using catalysts like Pd/CeO2 is also being explored as a method to suppress the formation of unwanted urea (B33335) byproducts. rsc.org Furthermore, non-isocyanate polyurethanes can be synthesized through the polycondensation of dimethyl carbamate monomers with diols, a process that can be adapted for the production of polymers from N,N'-Hexamethylenebis(allyl carbamate). kit-technology.de Research into non-isocyanate methods for polyurethane synthesis is a rapidly growing field, with a focus on utilizing renewable feedstocks from sources like waste fish and algae oil. researchgate.netrsc.org

Sustainable ApproachKey Features
Biomass-based Synthesis Utilizes renewable feedstocks like 5-HMF. rsc.org
CO2 as a C1 Source A greener alternative to phosgene for introducing the carbonyl group.
Oxidative Carbonylation High-yield synthesis of dicarbamates with reduced byproducts. rsc.org
Non-Isocyanate Routes Avoids the use of toxic isocyanates, enhancing safety and sustainability. kit-technology.de

Role of N,N'-Hexamethylenebis(allyl Carbamate) in Self-Healing Polymer Systems

Self-healing polymers are a class of smart materials that have the ability to repair damage autonomously or with an external stimulus. This property can significantly extend the lifetime and reliability of polymeric materials. The molecular structure of N,N'-Hexamethylenebis(allyl carbamate) is well-suited for the design of self-healing polymer networks.

The allyl groups can be utilized in thiol-ene click reactions to form a crosslinked polymer network. The incorporation of dynamic covalent bonds or reversible non-covalent interactions within this network can impart self-healing capabilities. For example, the integration of disulfide bonds, which can reversibly break and reform under stimuli like UV light, can enable the material to heal after being damaged. researchgate.net The use of dynamic boronate ester bonds in conjunction with thiol-ene chemistry in biobased allyl compounds has also been shown to create robust, self-healing polymer networks. acs.org

The carbamate groups can contribute to the self-healing mechanism through the formation of hydrogen bonds. These reversible interactions can provide an additional driving force for the closure of cracks and the restoration of mechanical properties. The development of self-healing elastomers is an active area of research, with a focus on introducing dynamic bonds into the polymer structure. qmul.ac.uk The combination of a stable covalent network formed through the allyl groups and reversible interactions facilitated by the carbamate moieties could lead to the development of highly efficient and durable self-healing materials.

Self-Healing MechanismRole of N,N'-Hexamethylenebis(allyl Carbamate)
Thiol-ene Chemistry with Dynamic Bonds Allyl groups form the primary network, while dynamic bonds (e.g., disulfide, boronic ester) enable healing. researchgate.netacs.org
Hydrogen Bonding Carbamate groups can form reversible hydrogen bonds, contributing to the healing process.
Reversible Covalent Chemistry The polymer network can be designed to include reversible covalent bonds that can be triggered to heal damage. nih.gov

N,N'-Hexamethylenebis(allyl Carbamate) as a Building Block for Functional Polymer Surfaces and Coatings

The surface properties of a material are critical for its performance in many applications. N,N'-Hexamethylenebis(allyl carbamate) can be used to create functional polymer surfaces and coatings with tailored properties such as improved scratch resistance, hydrophobicity, or biocompatibility.

Carbamate-functional polymers are already used in the coatings industry, particularly for automotive topcoats, due to their excellent resistance to environmental factors. paint.org Coatings formulated with N,N'-Hexamethylenebis(allyl carbamate) can be cured using UV radiation, which is an energy-efficient and environmentally friendly process. The resulting crosslinked network can provide a hard and durable surface. google.com

The allyl groups on the surface of a coating or a polymer can be further functionalized through thiol-ene reactions. This allows for the attachment of a wide range of molecules to the surface, thereby modifying its properties. For example, fluorinated thiols can be attached to create a hydrophobic and oleophobic surface, while the grafting of polyethylene (B3416737) glycol (PEG) chains can improve biocompatibility and reduce protein adhesion. The ability to modify polymer surfaces with a variety of functional groups is a powerful tool for creating advanced materials for biomedical applications. mdpi.com The use of thiol-ene chemistry for surface modification is a versatile approach that can be applied to a wide range of substrates. researchgate.net

Desired Surface PropertyFunctionalization Strategy using N,N'-Hexamethylenebis(allyl Carbamate)
Scratch Resistance UV-curable coatings with a high crosslink density. google.com
Hydrophobicity/Oleophobicity Post-functionalization of the surface with fluorinated thiols via thiol-ene reaction.
Biocompatibility Grafting of biocompatible polymers like PEG to the surface.
Antimicrobial Properties Attachment of antimicrobial peptides or other biocidal molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N'-Hexamethylenebis(allyl carbamate) in academic research?

  • Methodological Answer : The synthesis typically involves reacting hexamethylenediisocyanate with allyl alcohol derivatives in a polar aprotic solvent (e.g., DMF, DMSO) under mild conditions. For example, hexamethylenediisocyanate (0.1 mol) is combined with 4-(N-diethylamino)-butin-2-ol (0.2 mol) in DMF with triethylamine as a catalyst at room temperature for 4 hours, yielding the bis-carbamate . Purification involves filtration and drying under reduced pressure.

Q. Which spectroscopic methods are most effective for confirming the structure of N,N'-Hexamethylenebis(allyl carbamate) derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate linkage and allyl group positions. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular weight and substituents . For crystalline derivatives, X-ray diffraction (XRD) can resolve structural ambiguities .

Q. How can researchers optimize solvent selection for the synthesis of bis-carbamate compounds?

  • Methodological Answer : Solvent choice depends on polarity, solubility of reactants, and reaction mechanism. DMF and DMSO are preferred for their high polarity and ability to stabilize intermediates. For eco-friendly synthesis, DMF can be substituted with recyclable solvents like pyridine or DMAC, which also minimize side reactions (e.g., gas emissions) . Triethylamine is often added to scavenge acidic byproducts .

Advanced Research Questions

Q. How do quantum-chemical calculations aid in identifying reactive sites in N,N'-Hexamethylenebis(allyl carbamate) during synthesis?

  • Methodological Answer : Semi-empirical quantum-chemical methods (e.g., PM6, DFT) model charge distribution and electron density to pinpoint nucleophilic (e.g., isocyanate groups) and electrophilic centers (e.g., allyl carbamate oxygen). These calculations predict regioselectivity in reactions, such as preferential attack at the allyl group’s α-carbon . Computational tools like Gaussian or GAMESS are used to simulate transition states and optimize reaction pathways .

Q. What strategies mitigate side reactions during the synthesis of N,N'-Hexamethylenebis(allyl carbamate) under varying temperature conditions?

  • Methodological Answer : Side reactions (e.g., oligomerization or hydrolysis) are minimized by:

  • Temperature Control : Maintaining temperatures below 50°C to prevent thermal decomposition .
  • Catalyst Optimization : Using triethylamine to accelerate carbamate formation while suppressing isocyanate trimerization .
  • Moisture Exclusion : Conducting reactions under inert atmospheres (N₂/Ar) with anhydrous solvents .
  • Real-Time Monitoring : FT-IR tracking of isocyanate consumption (~2270 cm⁻¹) ensures reaction completion before side products form .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel bis-carbamate derivatives?

  • Methodological Answer : Contradictions in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks .
  • Chromatographic Purification : HPLC or column chromatography removes impurities that distort spectral profiles .
  • Dynamic NMR Analysis : Variable-temperature NMR identifies rotamers or dynamic processes affecting signal splitting .
  • Cross-Validation : Comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

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